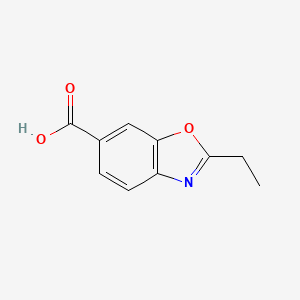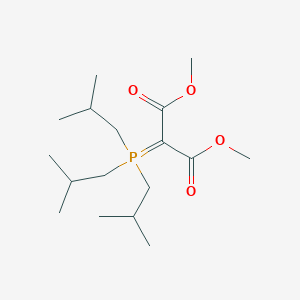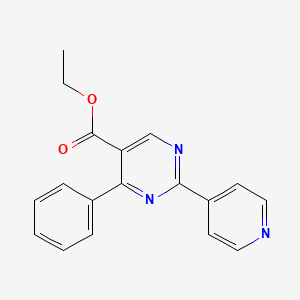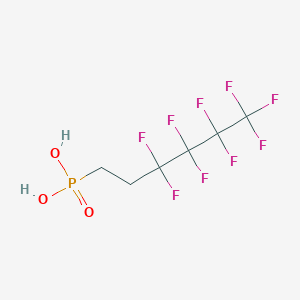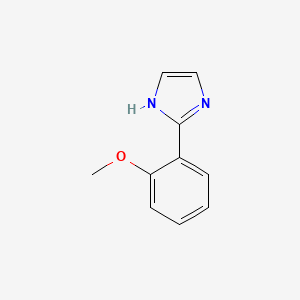
2-(2-Methoxyphenyl)-1h-imidazole
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-1h-imidazole” are not available, similar compounds have been synthesized through multicomponent reactions . For example, a new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid has been reported .Aplicaciones Científicas De Investigación
- Tris(2-methoxyphenyl)phosphine (TMPP) serves as a phosphine ligand in catalysis. It plays a crucial role in various reactions, including:
Catalysis and Ligands
Protecting Group in Organic Synthesis
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as 2-methoxyphenyl isocyanate have been reported to interact with organic amines . These amines are protected through carbamate bond mediated cappings .
Mode of Action
It can be inferred from related compounds that it may involve the formation of chemically stable urea linkages for the protection/deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate, a related compound, enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Biochemical Pathways
Related compounds have been shown to impact the wnt pathway . The Wnt pathway is a series of events that, when activated, lead to changes in gene expression. It plays crucial roles in cell proliferation, differentiation, and migration.
Pharmacokinetics
For instance, the study of MaxiPost, a related compound, revealed that it has a mean terminal half-life of 37 hours in plasma . The maximum concentrations reached after oral administration were in the micromolar range, and the bioavailability varied among different compounds .
Result of Action
Based on the mode of action, it can be inferred that the compound may influence the structure and function of proteins by protecting/deprotecting amino groups .
Action Environment
The stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions suggests that the compound’s action, efficacy, and stability may be influenced by the ph of the environment .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCBVNUOEFLXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1h-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




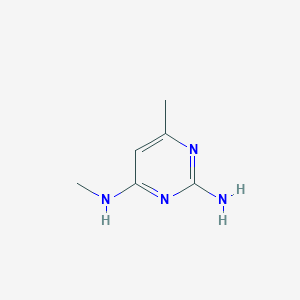
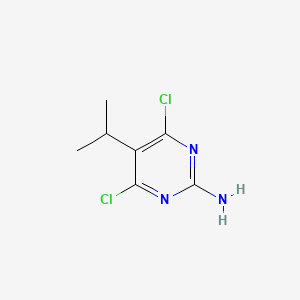
![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)
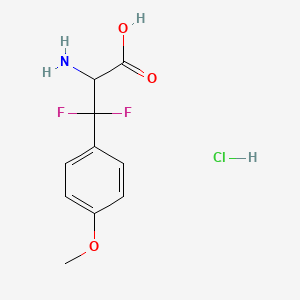
![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)

